

Initial Characterization of Antitumor Agent-106 (Compound 42): A Technical Guide

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Compound of Interest

Compound Name: Antitumor agent-106

Cat. No.: B12384013

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Introduction

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted agents that can selectively eradicate malignant cells while minimizing damage to healthy tissues. One such promising agent is **Antitumor agent-106**, also referred to as compound 42, a potent and selective small molecule inhibitor of Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which is frequently overexpressed in a variety of human cancers, contributing to tumor survival and resistance to conventional chemotherapies. This technical guide provides a comprehensive overview of the initial characterization of **Antitumor agent-106** (compound 42), summarizing its preclinical in vitro and in vivo activity, detailing the experimental protocols used for its evaluation, and visualizing its mechanism of action and experimental workflows.

The nomenclature "**Antitumor agent-106** (compound 42)" has been associated with different molecules in various contexts. For clarity, this document focuses on the Mcl-1 inhibitor, compound 42, as described in the seminal publication "Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer." This molecule has shown significant promise in preclinical models of hematological and solid tumors.

Quantitative Data Summary

The preclinical efficacy of **Antitumor agent-106** (compound 42) has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data from these evaluations.

Table 1: In Vitro Binding Affinity and Cellular Activity of **Antitumor agent-106** (compound 42)

Assay Type	Target	Cell Line	Ki (nM)	IC50/GI50 (nM)
TR-FRET Binding Assay	Mcl-1	-	< 0.02	-
Cell Viability Assay	-	MOLM-13 (AML)	-	18
Cell Viability Assay	-	MV-4-11 (AML)	-	25
Cell Viability Assay	-	OPM-2 (Multiple Myeloma)	-	30
Cell Viability Assay	-	AMO-1 (Multiple Myeloma)	-	45

Data extracted from "Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer".

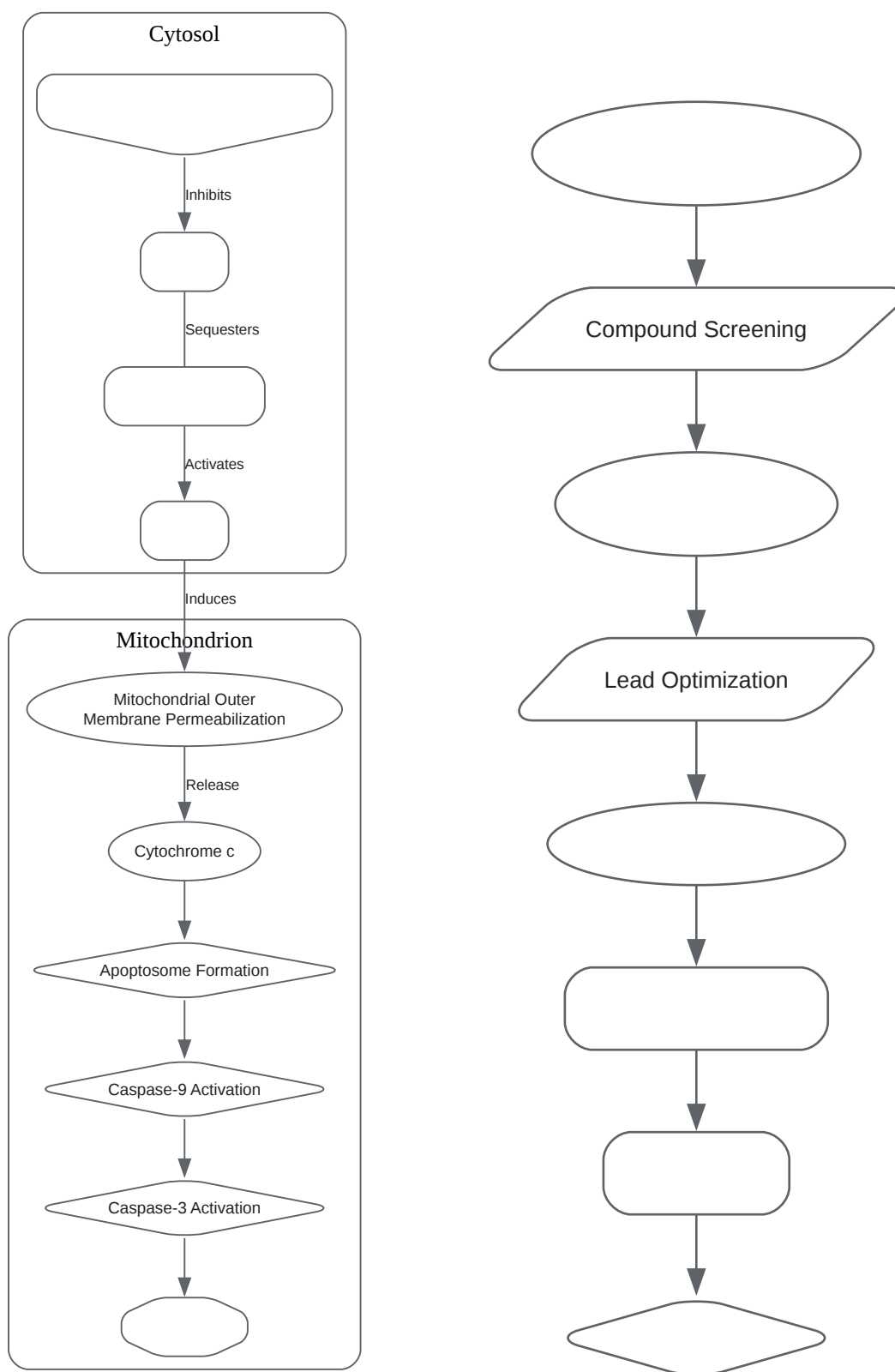
Table 2: In Vivo Efficacy of **Antitumor agent-106** (compound 42) in Xenograft Models

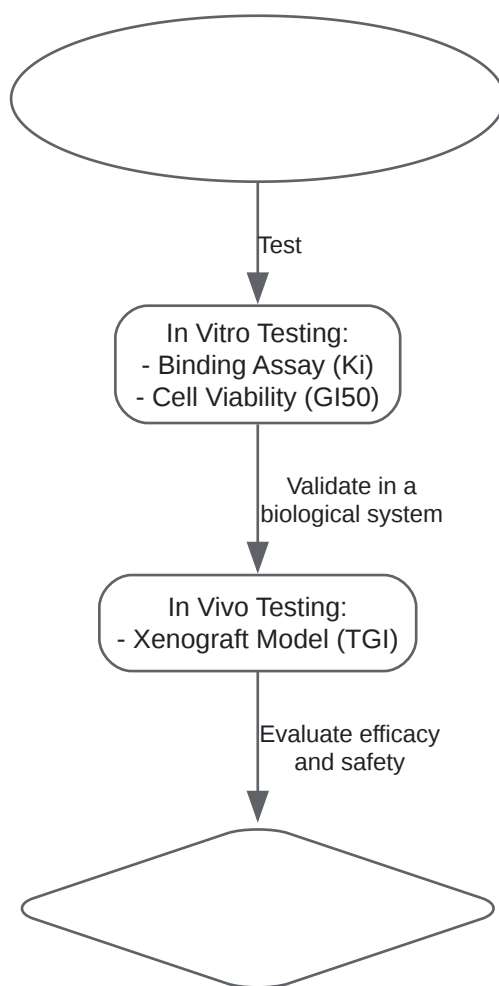
Xenograft Model	Cancer Type	Dosing Schedule	Tumor Growth Inhibition (TGI) (%)
AMO-1	Multiple Myeloma	100 mg/kg, IP, daily for 14 days	60
MV-4-11	Acute Myeloid Leukemia	50 mg/kg, IP, daily for 21 days	Significant reduction in human CD45+ leukemia cells
MV-4-11	Acute Myeloid Leukemia	100 mg/kg, IP, daily for 21 days	Near elimination of human CD45+ leukemia cells

Data extracted from "Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer".[\[1\]](#)

Signaling Pathway

Antitumor agent-106 (compound 42) exerts its anticancer effects by inhibiting the anti-apoptotic protein Mcl-1. This leads to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death.





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References

- 1. Item - Discovery of Potent Myeloid Cell Leukemia-associated Protein 1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - American Chemical Society - Figshare [acs.figshare.com]
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